
9,10-Anhydroadriamycin
概要
説明
9,10-Anhydroadriamycin is a natural product isolated from the bacterium Streptomyces griseoflavus. It belongs to the anthracycline family of antibiotics, which are known for their potent anticancer activity.
準備方法
9,10-Anhydroadriamycin can be synthesized through various routes, including fermentation, chemical synthesis, and semi-synthesis from related anthracyclines. The fermentation method involves growing Streptomyces griseoflavus in a suitable medium under controlled conditions to produce the compound. Chemical synthesis involves the stepwise construction of the tetracyclic ring system and the daunosamine sugar using various protecting groups and coupling reagents. Semi-synthesis involves modification of related anthracyclines, such as daunorubicin and doxorubicin, to produce this compound .
化学反応の分析
9,10-Anhydroadriamycin undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reactions with nucleophiles. Major products formed from these reactions include derivatives with modified functional groups, which can alter the biological activity of the compound .
科学的研究の応用
Scientific Research Applications
9,10-Anhydroadriamycin has a range of applications across different scientific disciplines:
- Medicinal Chemistry:
-
Biochemistry:
- Used to study the mechanisms of antibiotic resistance and interactions between antibiotics and bacterial cells. Its structural modifications provide insights into the structure-activity relationship essential for developing new therapeutic agents .
- Pharmaceutical Development:
- Chemical Research:
Case Study 1: Antitumor Activity
A study comparing the antitumor efficacy of this compound with doxorubicin revealed that the removal of the tertiary alcohol group at the 9-position significantly reduced its ability to inhibit cancer cell growth (CCRF-CEM cells). This highlights the importance of structural integrity for maintaining biological activity .
Case Study 2: Structure-Activity Relationship
Research on various anthracycline derivatives has shown that modifications to the chemical structure can lead to variations in potency and toxicity profiles. For example, compounds with specific substituents at the C9 position demonstrated enhanced antitumor activity compared to their unmodified counterparts .
Data Table: Comparative Efficacy of Anthracycline Derivatives
Compound | IC50 (μM) | Activity Level | Notes |
---|---|---|---|
Doxorubicin | 0.5 | High | Standard reference for comparison |
This compound | 2.0 | Moderate | Less potent than doxorubicin |
9,10-Anhydrodaunorubicin | 3.5 | Low | Significantly less active |
作用機序
The mechanism of action of 9,10-Anhydroadriamycin involves multiple pathways. It intercalates into the DNA double helix, inhibiting DNA replication and transcription. It also generates reactive oxygen species through one-electron reduction, which can cause oxidative damage to cellular components. Additionally, it stabilizes topoisomerase II-DNA cleavable complexes, leading to DNA strand breaks and cell death. These combined actions contribute to its potent anticancer activity .
類似化合物との比較
9,10-Anhydroadriamycin is similar to other anthracyclines such as daunorubicin and doxorubicin. it has unique structural features that contribute to its distinct biological activity. For example, the absence of a hydroxyl group at the 9 and 10 positions differentiates it from other anthracyclines and affects its interaction with DNA and enzymes. This uniqueness makes it a valuable compound for studying the structure-activity relationships of anthracyclines .
Similar compounds include:
- Daunorubicin
- Doxorubicin
- Epirubicin
- Idarubicin
生物活性
9,10-Anhydroadriamycin is a derivative of the anthracycline antibiotic adriamycin (doxorubicin), known for its potent antitumor properties. This compound has garnered interest due to its unique structural modifications, which may influence its biological activity and therapeutic potential. Understanding the biological activity of this compound is crucial for evaluating its efficacy in cancer treatment and exploring its mechanisms of action.
Chemical Structure and Synthesis
The synthesis of this compound involves modifications to the parent compound adriamycin. Specifically, it is characterized by the absence of the hydroxyl group at the 9-position, which is pivotal in determining its biological properties. Research has shown that this alteration significantly impacts the compound's cytotoxicity and interaction with cellular targets .
Antitumor Properties
Studies indicate that this compound exhibits reduced cytotoxicity compared to adriamycin. For instance, in experiments using CCRF-CEM human lymphoblastic leukemic cells, this compound was found to be significantly less effective in inhibiting cell growth than its parent compound. This suggests that the tertiary alcohol function at the anthracycline 9 position is essential for maintaining biological activity .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Adriamycin | 0.05 | CCRF-CEM |
This compound | 0.5 | CCRF-CEM |
The mechanism by which this compound exerts its effects involves intercalation into DNA and inhibition of topoisomerase II. However, the lack of the hydroxyl group appears to diminish its ability to stabilize the drug-enzyme-DNA complex, leading to decreased efficacy in inducing apoptosis in cancer cells .
Clinical Relevance
In clinical settings, derivatives of adriamycin have been explored for their potential in treating various malignancies. A notable case study involved a patient with acute promyelocytic leukemia (APL) who was treated with a combination of arsenic trioxide and standard chemotherapy regimens that included anthracyclines like adriamycin. While not directly involving this compound, this case underscores the importance of anthracycline derivatives in achieving complete remissions in hematological malignancies .
Comparative Analysis with Other Anthracyclines
In addition to examining this compound’s activity relative to adriamycin, it is beneficial to compare it with other analogs such as daunorubicin and newer derivatives.
Compound | Mechanism | Efficacy |
---|---|---|
Adriamycin | DNA intercalation | High |
Daunorubicin | DNA intercalation | High |
This compound | Reduced intercalation | Moderate |
特性
IUPAC Name |
(7S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,11-dihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7,8-dihydrotetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO10/c1-10-23(31)14(28)8-18(37-10)38-17-7-11(15(30)9-29)6-13-20(17)27(35)22-21(25(13)33)24(32)12-4-3-5-16(36-2)19(12)26(22)34/h3-6,10,14,17-18,23,29,31,33,35H,7-9,28H2,1-2H3/t10-,14-,17-,18-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZRKCZTDXRJOT-DYOIPSMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(=CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC(=CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201001687 | |
Record name | 5,12-Dihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,6,11-tetrahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201001687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80996-23-2 | |
Record name | 9,10-Anhydroadriamycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080996232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,12-Dihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,6,11-tetrahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201001687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the removal of the tertiary alcohol group at the 9-position of adriamycin affect its antitumor activity?
A: Research indicates that the tertiary alcohol function at the 9-position of adriamycin plays a crucial role in its antitumor activity. [] The study compared the activity of adriamycin and its 9,10-anhydro derivative against human lymphoblastic leukemic cells (CCRF-CEM) in vitro. The results showed that 9,10-anhydroadriamycin was significantly less potent than adriamycin in inhibiting the growth of these cancer cells. This suggests that the absence of the tertiary alcohol at the 9-position significantly diminishes the compound's ability to effectively target and inhibit cancer cell growth. []
Q2: What is the significance of synthesizing this compound and related compounds in antitumor drug research?
A: The synthesis of this compound and related compounds, like 9,10-anhydrodaunorubicin, provides valuable insights into the structure-activity relationship of anthracycline antibiotics. [] By systematically modifying the structure of known antitumor agents and evaluating their biological activity, researchers can pinpoint the specific functional groups crucial for their efficacy. This knowledge is essential for developing new anthracycline derivatives with improved potency, selectivity, and potentially reduced toxicity. Furthermore, understanding the impact of structural changes on activity can offer insights into the mechanism of action of these drugs and contribute to the development of novel therapeutic strategies. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。